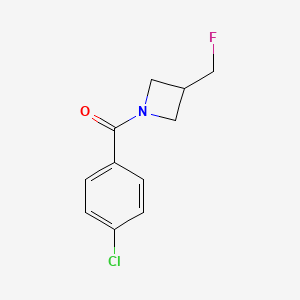
1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzoyl)-3-(fluoromethyl)azetidine, commonly known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFA is a chiral molecule that possesses both a carbonyl and a fluoromethyl group, making it an interesting target for synthetic chemists. In
Scientific Research Applications
Synthesis and Biochemical Applications
Synthetic Pathways and Biological Targets : Recent advances in the synthetic chemistry of fluorinated aziridines, azetidines, and pyrrolidines highlight their importance both as building blocks for more complex structures and as active parts of compounds in medicinal chemistry. These heterocycles are crucial for developing new pharmacological probes, potential medications, and candidates for radiohalogenated tracers to study biological targets (Meyer, 2016).
Antibacterial and Anticancer Properties : The synthesis and evaluation of new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones were undertaken, demonstrating good antibacterial activity against Methicillin-sensitive and resistant Staphylococcus aureus, as well as inhibitory effects against various cancer cell lines. This underscores the therapeutic potential of azetidine derivatives in treating infections and cancer (Rajulu et al., 2014).
Peptide Scaffolds for Pancreatic Cancer Treatment : The synthesis of 3-fluoroazetidinecarboxylic acids and their application as peptide scaffolds were explored. Specifically, a fluoroazetidine iminosugar was found to inhibit the growth of pancreatic cancer cells, suggesting a novel approach for cancer treatment (Liu et al., 2015).
Chemical Properties and Reactions
Synthesis of Azetidine Derivatives : A pathway towards the synthesis of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines was developed, offering a new class of azaheterocycles. These compounds' reactivity was further explored, demonstrating potential for diverse α-(trifluoromethyl)amines via regiospecific ring opening, highlighting their versatility in organic synthesis (Kenis et al., 2012).
Antibacterial Quinolones with Azetidine Substituents : The synthesis of novel antibacterial quinolones utilizing azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane was reported. Some derivatives exhibited greater antibacterial activity against MRSA compared to levofloxacin, indicating the potential of azetidine-modified fluoroquinolones in addressing antibiotic resistance (Ikee et al., 2008).
properties
IUPAC Name |
(4-chlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-10-3-1-9(2-4-10)11(15)14-6-8(5-13)7-14/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXZXQOCJWBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)Cl)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2614345.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride](/img/structure/B2614346.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614351.png)
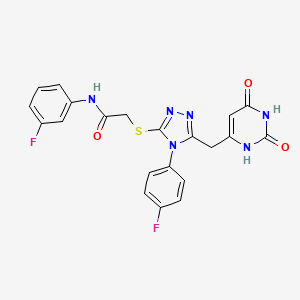
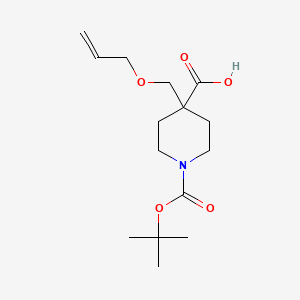
![3-[[Butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2614355.png)
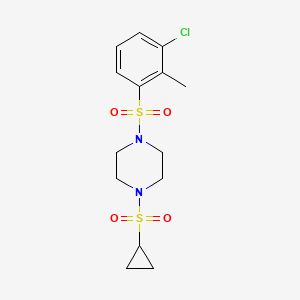
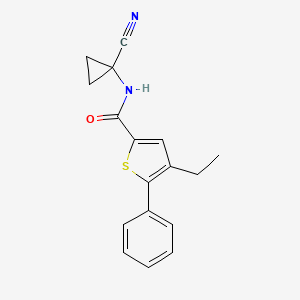
![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)
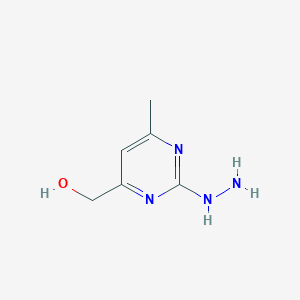
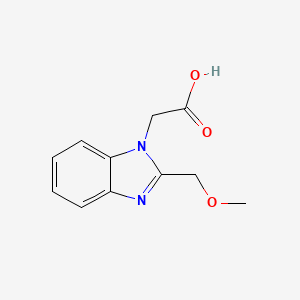
![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)
![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)
![2-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B2614366.png)